molecular formula C9H9BrF2O2 B14783621 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene

Cat. No.: B14783621
M. Wt: 267.07 g/mol
InChI Key: TUDRMVLMXOTJCH-UHFFFAOYSA-N
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Description

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene is a halogenated aromatic ether characterized by a benzene ring substituted with bromine (Br), difluoromethoxy (OCF₂H), and ethoxy (OCH₂CH₃) groups at positions 4, 1, and 2, respectively. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its electron-withdrawing and steric effects, which influence reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-ethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-2-13-8-5-6(10)3-4-7(8)14-9(11)12/h3-5,9H,2H2,1H3

InChI Key

TUDRMVLMXOTJCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures to generate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Products: Resulting from oxidation or reduction reactions.

Scientific Research Applications

4-Bromo-1-difluoromethoxy-2-ethoxy-benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene involves its interaction with molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene, differing primarily in substituent groups or positions:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score References
4-Bromo-2-difluoromethoxy-1-methyl-benzene 954235-88-2 C₈H₇BrF₂O Br (4), OCF₂H (2), CH₃ (1) N/A
1-Bromo-4-ethoxy-2,3-difluorobenzene 2040-89-3 C₈H₇BrF₂O Br (1), OCH₂CH₃ (4), F (2,3) 0.88
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene N/A C₉H₁₀Br₂O Br (2), BrCH₂CH₂O (1), CH₃ (4) N/A
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene N/A C₇H₃BrF₄O Br (1), F (2), OCF₃ (4) N/A
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₇BrN₂ Br (4), NH₂ (1,2) N/A
Key Observations:

Substituent Position and Reactivity: The ethoxy group in 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene enhances steric hindrance compared to smaller substituents (e.g., methyl in 4-Bromo-2-difluoromethoxy-1-methyl-benzene ). This impacts its reactivity in Suzuki-Miyaura couplings, where bulkier groups may slow reaction rates. Fluorinated substituents (e.g., OCF₂H, OCF₃) increase electron-withdrawing effects, making the aryl bromide more electrophilic. For instance, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is expected to exhibit higher reactivity in nucleophilic aromatic substitutions than non-fluorinated analogs.

4-Bromo-1,2-diaminobenzene serves as a precursor for heterocyclic compounds (e.g., benzimidazoles), whereas the ethoxy and difluoromethoxy groups in the target compound may direct reactivity toward ether-cleavage or fluorination reactions.

This suggests similar hazards for the target compound.

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight : The target compound (C₉H₈BrF₂O₂, ~283 g/mol) is heavier than 1-Bromo-4-ethoxy-2,3-difluorobenzene (C₈H₇BrF₂O, ~253 g/mol) , likely resulting in higher boiling points.
  • NMR Signatures : Fluorinated substituents (e.g., OCF₂H) would exhibit distinct ¹⁹F NMR shifts, as seen in related compounds like 4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane .

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